N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-9-14(16(23-26-9)15-11(19)6-4-7-12(15)20)18(25)22-13-8-3-2-5-10(13)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYRUFXCULVBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H14ClN3O3
- Molecular Weight : 355.78 g/mol
- CAS Number : 4531189
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may inhibit certain enzymes or receptors that play critical roles in cancer cell proliferation and survival.
Proposed Mechanisms:
- Inhibition of Hedgehog Signaling Pathway : This pathway is crucial in various cancers. The compound's structural features suggest it may bind to and inhibit components of this pathway, potentially leading to reduced tumor growth .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic processes related to cancer and other diseases .
Biological Activities
- Anticancer Activity : Initial studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through its interaction with the hedgehog signaling pathway and other cellular mechanisms .
- Anti-inflammatory Properties : Some derivatives of oxazole compounds have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or other inflammatory diseases .
- Antimicrobial Effects : Although less studied, there is potential for antimicrobial activity based on structural similarities with other known antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Cytotoxic against various cell lines | |
| Anti-inflammatory | Potentially effective in reducing inflammation | |
| Antimicrobial | Possible activity based on structure |
Case Study: Anticancer Efficacy
A study published in a pharmaceutical journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly in breast and colon cancer cells. The study concluded that further investigation into the compound's mechanism of action and potential clinical applications was warranted .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : 2-carbamoylphenol and 2-chloro-6-fluorobenzaldehyde.
- Reagents : Common reagents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents and triethylamine as a catalyst.
- Reaction Conditions : Temperature and reaction time are optimized to enhance yield and purity.
Scientific Research Applications
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C18H13ClFN3O3 . Search results identify this compound as a substituted oxazole-4-carboxamide . While the provided search results do not offer specific applications, they do present information on similar compounds and their uses in scientific research.
Acid Ceramidase (AC) Inhibitors
- Oxazol-2-one-3-carboxamides A study explored the structure-activity relationship (SAR) of substituted oxazol-2-one-3-carboxamides as acid ceramidase (AC) inhibitors . AC plays a role in the metabolism of lysosomal ceramides and the compounds were designed and synthesized to expand the structural diversity of existing AC inhibitors .
- 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide A specific oxazol-2-one-3-carboxamide derivative was identified as a potent AC inhibitor with desirable physicochemical and metabolic properties . It showed target engagement in human neuroblastoma cells and a favorable pharmacokinetic profile in mice, suggesting its potential as a pharmacological tool for studying sphingolipid-mediated disorders .
- hAC Inhibitors Researchers have explored the disruption of molecular planarity in bicyclic aromatic systems to design novel human acid ceramidase (hAC) inhibitors . Examples include 2-oxo-4-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide and 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide .
Other Related Compounds
Comparison with Similar Compounds
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 5854-46-6)
- Key Differences : Lacks the fluorine atom at the 6-position of the chlorophenyl group.
- Impact : The absence of fluorine reduces electronegativity and may decrease lipid solubility compared to the 2-chloro-6-fluorophenyl variant. The molecular weight is 355.78 g/mol, with a density of 1.386 g/cm³ and boiling point of 512°C .
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
- Key Differences : Substitutes the 2-carbamoylphenyl group with a 3,4-dimethoxyphenylmethyl moiety.
- The benzyl linkage may enhance conformational flexibility .
- Functional Relevance : Methoxy groups are often used to modulate pharmacokinetic properties, such as half-life, through interactions with cytochrome P450 enzymes.
5-Amino-3-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide (CAS 219938-19-9)
- Key Differences: Replaces the 2-chloro-6-fluorophenyl group with a 4-methylphenyl group and introduces an amino group at position 5 of the oxazole ring.
- Impact: The amino group increases polarity and hydrogen-bonding capacity, while the methylphenyl group contributes hydrophobicity. This balance may optimize solubility and target engagement in certain therapeutic contexts .
Physicochemical Properties
*Estimated based on structural similarity.
Functional Group Interactions
- Fluorine vs. Chlorine: The 2-chloro-6-fluorophenyl group in the target compound provides dual halogen bonding and enhanced lipophilicity compared to mono-halogenated analogs. Fluorine’s electronegativity may also stabilize adjacent charges in target binding pockets .
- Carbamoyl vs. Methoxy: The 2-carbamoylphenyl group offers hydrogen-bond donor/acceptor capabilities, critical for interactions with polar residues in enzymes. In contrast, methoxy groups act primarily as electron donors, affecting π-π stacking in aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
